Ethyl 2-phenoxybutanoate Ethyl 2-phenoxybutanoate
Brand Name: Vulcanchem
CAS No.: 56149-37-2
VCID: VC14297792
InChI: InChI=1S/C12H16O3/c1-3-11(12(13)14-4-2)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
SMILES:
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol

Ethyl 2-phenoxybutanoate

CAS No.: 56149-37-2

Cat. No.: VC14297792

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-phenoxybutanoate - 56149-37-2

Specification

CAS No. 56149-37-2
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
IUPAC Name ethyl 2-phenoxybutanoate
Standard InChI InChI=1S/C12H16O3/c1-3-11(12(13)14-4-2)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Standard InChI Key IHASFDBVENKSHI-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)OCC)OC1=CC=CC=C1

Introduction

Overview

Ethyl 2-phenoxybutanoate (C₁₂H₁₆O₃) is an ester derivative characterized by a phenoxy group (-OPh) at the second carbon of a butanoate backbone and an ethyl ester moiety. While limited direct data exists for this specific compound in the provided sources, its structural analogs—such as ethyl 2-phenylbutanoate and related esters—offer insights into its potential properties and applications. This report synthesizes information from analogous compounds and general organic chemistry principles to provide a detailed analysis of ethyl 2-phenoxybutanoate.

Structural Characteristics and Molecular Properties

Ethyl 2-phenoxybutanoate consists of a four-carbon chain (butanoate) with a phenoxy substituent at the second carbon and an ethyl ester group at the terminal carboxylate. Key structural features include:

  • Molecular Formula: C₁₂H₁₆O₃

  • Molecular Weight: 208.26 g/mol (calculated).

  • Functional Groups: Ester (-COOEt), ether (-OPh).

Comparative Physicochemical Properties

Based on analogs like ethyl 2-phenylbutanoate (CAS 119-43-7) , the following properties are inferred:

PropertyEthyl 2-Phenoxybutanoate (Estimated)Ethyl 2-Phenylbutanoate (Reference)
Boiling Point250–270°C251.4°C
Density1.05–1.10 g/cm³1.0 g/cm³
SolubilityLow in water; soluble in organic solventsInsoluble in water
Refractive Index~1.49–1.51Not reported

The phenoxy group enhances hydrophobicity compared to phenyl analogs, potentially affecting solubility and reactivity.

Synthetic Routes and Reaction Mechanisms

Synthesis of ethyl 2-phenoxybutanoate can be hypothesized via two primary routes:

Nucleophilic Substitution

Procedure:

  • Substrate: 2-Bromobutanoic acid ethyl ester.

  • Reagent: Phenoxide ion (NaOPh or KOPh).

  • Conditions: Polar aprotic solvent (e.g., DMF), 60–80°C, 12–24 hours.
    Mechanism: SN2 displacement of bromide by phenoxide.

Esterification of 2-Phenoxybutanoic Acid

Procedure:

  • Acid Catalyst: H₂SO₄ or p-toluenesulfonic acid.

  • Reactants: 2-Phenoxybutanoic acid + ethanol.

  • Conditions: Reflux, 6–8 hours.

Challenges: Steric hindrance from the phenoxy group may reduce reaction efficiency, necessitating optimized conditions .

Applications in Industrial and Pharmaceutical Contexts

While no direct applications are documented in the provided sources, structural analogs suggest potential uses:

Pharmaceutical Intermediates

  • ACE Inhibitors: Analogous to ethyl 2-amino-2-phenylbutanoate, ethyl 2-phenoxybutanoate could serve as a precursor for antihypertensive agents.

  • Chiral Synthesis: Potential use in asymmetric catalysis or resolution processes, similar to enantioseparation methods for ethyl 2-phenylbutanoate .

Flavor and Fragrance Industry

  • Esters with aromatic groups (e.g., ethyl phenylbutanoate) are common in flavor formulations . The phenoxy group may impart unique sensory properties.

Analytical Characterization Techniques

Key methods for identifying and quantifying ethyl 2-phenoxybutanoate include:

Spectroscopic Analysis

  • ¹H NMR: Expected signals: δ 1.2–1.4 (triplet, -OCH₂CH₃), δ 4.1–4.3 (quartet, -COOCH₂), δ 6.8–7.4 (multiplet, aromatic protons) .

  • IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C ether).

Chromatographic Methods

  • GC-MS: Retention behavior and fragmentation patterns compared to standards .

  • HPLC: Reverse-phase columns for purity assessment .

Future Research Directions

  • Synthetic Optimization: Explore catalytic methods (e.g., enzymatic esterification) to improve yield.

  • Biological Activity Screening: Assess antimicrobial or anti-inflammatory properties.

  • Material Science Applications: Investigate use in polymer precursors or plasticizers .

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